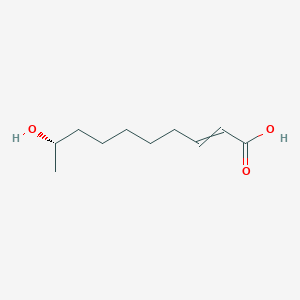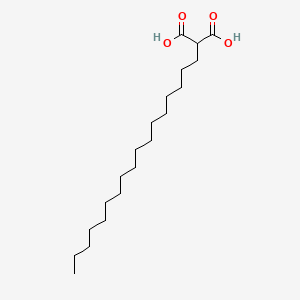
Heptadecylpropanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecylpropanedioic acid is a long-chain dicarboxylic acid with a 17-carbon alkyl chain attached to a propanedioic acid moiety This compound is part of the fatty acid family and exhibits unique properties due to its extended hydrocarbon chain and dual carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Heptadecylpropanediol or heptadecylpropanal.
Substitution: Esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptadecylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Comparación Con Compuestos Similares
- Octadecylpropanedioic acid
- Nonadecylpropanedioic acid
- Hexadecylpropanedioic acid
Propiedades
Número CAS |
84297-23-4 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-heptadecylpropanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
BTBJCTWMARHHQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


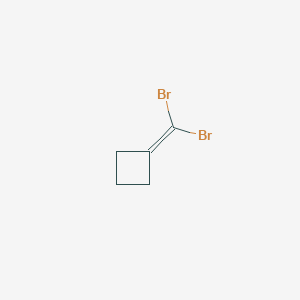


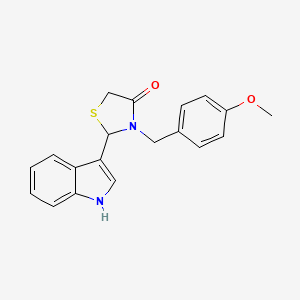


![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
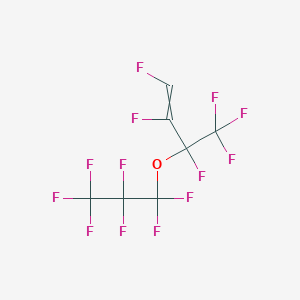
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
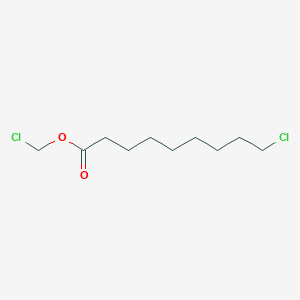

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
